Lactic acid, also known as 2-hydroxypropanoic acid, is an organic acid naturally produced by bacterial fermentation. [] It plays a significant role in various biological processes and holds substantial importance in food, chemical, and pharmaceutical industries.
Lactic acid exists in two isomeric forms: L-lactic acid and D-lactic acid. [] L-lactic acid is the predominant form produced in mammalian systems and is a crucial intermediate in carbohydrate metabolism. D-lactic acid is produced by some bacteria.
Lactic acid is primarily produced through fermentation processes by lactic acid bacteria, such as Lactobacillus species. It can also be synthesized chemically from carbohydrates or through the hydration of acrylic acid. The fermentation process typically involves the anaerobic conversion of sugars (like glucose) into lactic acid, which can occur in various substrates, including plant materials and agro-industrial byproducts like cane molasses .
Lactic acid can be classified into two optical isomers: L-lactic acid (the naturally occurring form) and D-lactic acid (which is produced synthetically). It can also be categorized based on its production method:
The synthesis of lactic acid can be achieved through several methods:
In fermentation processes, factors such as pH, temperature, and nutrient availability significantly influence lactic acid yield. For instance, optimizing conditions like substrate concentration and fermentation time can enhance production rates from 55.89 g/L to over 80 g/L in specific setups . High-performance liquid chromatography (HPLC) is commonly used for quantifying lactic acid during production processes .
Lactic acid has a simple molecular structure characterized by a hydroxyl group (-OH) attached to a carboxylic acid group (-COOH). Its structural formula can be represented as follows:
This structure allows lactic acid to exist in both protonated and deprotonated forms depending on the pH of the solution.
Lactic acid participates in various chemical reactions, including:
The esterification reaction involves mixing lactic acid with an alcohol in the presence of an acid catalyst to produce esters and water. The polymerization process typically requires heating lactic acid under vacuum conditions to remove water formed during the reaction, facilitating the formation of long-chain polymers .
Lactic acid functions primarily as a metabolic intermediate in cellular respiration and fermentation processes. During anaerobic respiration, glucose is converted into pyruvate through glycolysis, which is then reduced to lactic acid when oxygen levels are low.
In muscle cells, lactic acid accumulation occurs during intense exercise when oxygen supply cannot meet demand. This process helps regenerate NAD+, allowing glycolysis to continue producing ATP even under anaerobic conditions.
These properties make lactic acid a versatile compound in various applications.
Lactic acid has numerous scientific and industrial applications:
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